![molecular formula C9H10N4O3 B054901 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione CAS No. 117525-95-8](/img/structure/B54901.png)
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione
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Overview
Description
The compound “7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione” is a chemical with the molecular formula C9H10N4O3 and a molecular weight of 222.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O3/c1-12-7-6 (4 (14)3-5 (10)11-7)8 (15)13 (2)9 (12)16/h3H,1-2H3, (H3,10,11,14) . This code represents the molecular structure of the compound.Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Biochemical Research
The compound is also used in biochemical research . Biochemists use this compound to study the chemical reactions and substances that occur at the molecular level in organisms.
Molecular Biology
The molecular formula of this compound is C9H10N4O3 . It’s used in molecular biology, a branch of biology that concerns the molecular basis of biological activity in and between cells, including molecular synthesis, modification, mechanisms and interactions.
Cancer Research
While there’s no direct evidence of this compound being used in cancer research, it’s worth noting that pyrimidine derivatives have been studied for their anticancer activity . Therefore, it’s possible that this compound could have potential applications in this field.
Future Directions
properties
IUPAC Name |
7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H3,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJAKMJYFUJKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=C(N2)N)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327782 |
Source
|
Record name | NSC686397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
CAS RN |
112734-90-4, 117525-95-8 |
Source
|
Record name | 7-Amino-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112734-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC686397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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